molecular formula C27H25N3 B6063042 1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole

1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole

Cat. No. B6063042
M. Wt: 391.5 g/mol
InChI Key: BAIHKFFQEHNBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Chemical Reactions Analysis

Imidazole is known for its broad range of chemical and biological properties . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including 1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole, exhibit significant antimicrobial properties. Researchers have synthesized various derivatives and evaluated their efficacy against bacteria and fungi. For instance, Zala et al. synthesized 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone and tested it against Staphylococcus aureus and Escherichia coli . These findings highlight the potential of this compound as an antimicrobial agent.

Anti-inflammatory Effects

The same 2,4,5-triphenyl-1H-imidazole-1-yl derivatives have been investigated for their anti-inflammatory activity. Phenylbutazone, a reference drug, was used for comparison. These studies suggest that the compound may have therapeutic applications in managing inflammatory conditions .

Anticancer Potential

Imidazole-containing compounds often play a pivotal role in the synthesis of biologically active molecules, including anticancer drugs. While specific studies on 1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole are limited, its structural features make it an interesting candidate for further investigation in cancer research .

Drug Development

Imidazole serves as a core structure in several commercially available drugs. Examples include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial). The versatility of imidazole-based compounds makes them valuable building blocks for drug development .

Future Directions

The future directions of “1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole” could involve further exploration of its potential biological activities and its development into new drugs .

properties

IUPAC Name

1-butyl-2,5,6-triphenylimidazo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3/c1-2-3-19-29-24(21-13-7-4-8-14-21)20-30-26(23-17-11-6-12-18-23)25(28-27(29)30)22-15-9-5-10-16-22/h4-18,20H,2-3,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIHKFFQEHNBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN2C1=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.